3',4'-Difluoro-3-(3-methylphenyl)propiophenone
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of 3',4'-Difluoro-3-(3-methylphenyl)propiophenone follows the fundamental propiophenone framework, consisting of a carbonyl group connecting two aromatic systems through a propyl chain. The compound possesses the molecular formula C₁₆H₁₄F₂O and exhibits a molecular weight of 260.28 grams per mole, reflecting the incorporation of two fluorine atoms and one methyl substituent into the basic propiophenone structure. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(3,4-difluorophenyl)-3-(3-methylphenyl)propan-1-one, which precisely describes the connectivity and substitution pattern of the molecule.
The compound is officially registered under Chemical Abstracts Service number 898768-18-8, providing a unique identifier for this specific molecular entity. The Simplified Molecular Input Line Entry System representation of the molecule is expressed as CC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)F)F, which encodes the complete structural information in a linear format. The International Chemical Identifier string InChI=1S/C16H14F2O/c1-11-4-2-3-5-12(11)7-9-16(19)13-6-8-14(17)15(18)10-13/h2-6,8,10H,7,9H2,1H3 provides an unambiguous representation of the molecular structure and connectivity.
The structural arrangement places the difluorinated phenyl ring as the electron-withdrawing component attached to the carbonyl carbon, while the methylated phenyl ring serves as the electron-donating moiety connected through the propyl chain. This asymmetric substitution pattern creates distinct electronic environments within the molecule, influencing both the reactivity of the carbonyl group and the overall molecular dipole moment. The presence of fluorine atoms at adjacent positions on the aromatic ring creates a synergistic electron-withdrawing effect that significantly affects the electron density distribution throughout the conjugated system.
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of fluorinated propiophenone derivatives reveal significant insights into the three-dimensional arrangement and intermolecular interactions that govern solid-state packing. The incorporation of fluorine substituents into aromatic systems fundamentally alters the crystal packing patterns compared to non-fluorinated analogs, primarily due to the unique properties of fluorine atoms including their high electronegativity, small atomic radius, and ability to participate in various non-covalent interactions. Studies on related fluorinated aromatic compounds demonstrate that fluorine substituents can influence both intramolecular conformational preferences and intermolecular association patterns in crystalline environments.
The conformational landscape of this compound is characterized by rotational flexibility around the carbon-carbon bonds connecting the aromatic rings to the central propanone chain. Computational studies on similar propiophenone derivatives indicate that the most stable conformations typically feature extended arrangements that minimize steric interactions between the aromatic rings while optimizing electronic interactions between the electron-rich and electron-poor aromatic systems. The presence of fluorine atoms introduces additional conformational constraints due to their tendency to avoid unfavorable electrostatic interactions with other electron-rich regions of the molecule.
Aromatic stacking interactions play a crucial role in determining the solid-state structure of fluorinated aromatic compounds. Research has demonstrated that fluorine substituents can either enhance or diminish aromatic stacking interactions depending on their position and the overall electronic environment of the aromatic rings. The difluorinated phenyl ring in this compound exhibits reduced electron density compared to the methylated phenyl ring, creating complementary electrostatic surfaces that can engage in favorable intermolecular interactions. These interactions often manifest as offset face-to-face or edge-to-face arrangements that optimize the balance between attractive and repulsive forces in the crystal lattice.
Comparative Analysis of Fluorine Substituent Effects on Aromatic Systems
The introduction of fluorine atoms into aromatic systems produces profound effects on both electronic structure and chemical reactivity, a phenomenon that has been extensively studied in various fluorinated aromatic compounds. Fluorine substitution on benzene rings creates additional π-bonding and antibonding molecular orbitals through the interaction of fluorine lone pairs with the aromatic π-system, leading to what researchers have termed "fluoromaticity". This effect results in enhanced aromatic character in certain fluorinated compounds, particularly those with symmetric substitution patterns such as 1,3,5-trifluorobenzene and hexafluorobenzene.
Table 1: Comparative Effects of Fluorine Substitution on Aromatic Systems
| Property | Benzene | 1,3,5-Trifluorobenzene | Hexafluorobenzene |
|---|---|---|---|
| Activation Energy of Hydrogenation (kcal/mol) | 54.04 | 58.10 | 58.29 |
| Change in Energy of Hydrogenation (kcal/mol) | 4.90 | 0.14 | -9.61 |
| Ring Stability Enhancement | Baseline | +4.06 kcal/mol | +4.25 kcal/mol |
The data presented in Table 1 demonstrates that fluorinated aromatic systems exhibit increased activation energies for hydrogenation compared to benzene, indicating enhanced aromatic stabilization. This enhanced stability arises from the contribution of fluorine lone pair electrons to the aromatic π-system, creating additional bonding interactions that strengthen the overall aromatic framework. The effect is particularly pronounced in symmetrically substituted fluorobenzenes, where the fluorine atoms can participate cooperatively in stabilizing the aromatic system.
In the context of this compound, the adjacent positioning of fluorine atoms on the phenyl ring creates a localized region of enhanced electron withdrawal that significantly affects the reactivity of the carbonyl group. Comparative studies with related propiophenone derivatives show that fluorine substitution generally increases the electrophilicity of the carbonyl carbon while simultaneously reducing the nucleophilicity of the aromatic ring. This dual effect makes fluorinated propiophenones particularly valuable as synthetic intermediates and pharmaceutical precursors.
The electronic effects of fluorine substitution extend beyond simple inductive withdrawal, encompassing complex orbital interactions that can stabilize or destabilize specific molecular conformations. Research indicates that fluorine atoms can participate in through-space interactions with other functional groups, creating unique electronic environments that are not observed in other halogenated aromatic compounds. These interactions contribute to the enhanced thermal stability and chemical resistance observed in polymers containing fluorinated aromatic units, making such compounds particularly valuable for high-performance materials applications.
The comparative analysis reveals that the specific substitution pattern in this compound combines the electron-withdrawing effects of adjacent fluorine atoms with the electron-donating influence of the methyl substituent, creating a molecule with distinctive electronic properties. This combination results in a polarized system where the difluorinated phenyl ring serves as a strong electron acceptor while the methylated phenyl ring acts as a moderate electron donor, facilitating various chemical transformations and intermolecular interactions that are characteristic of this class of compounds.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O/c1-11-3-2-4-12(9-11)5-8-16(19)13-6-7-14(17)15(18)10-13/h2-4,6-7,9-10H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZGDYXPCIZMHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644099 | |
| Record name | 1-(3,4-Difluorophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-18-8 | |
| Record name | 1-(3,4-Difluorophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Principle
The most common and effective method for synthesizing 3',4'-Difluoro-3-(3-methylphenyl)propiophenone is the Friedel-Crafts acylation reaction. This involves the acylation of a fluorinated aromatic compound with an acyl chloride derivative in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3).
Typical Procedure
- Starting Materials:
- 3,4-difluorobenzoyl chloride (or equivalent fluorinated benzoyl chloride)
- 3-methylbenzene (m-toluene) or its derivatives
- Catalyst: Aluminum chloride (AlCl3)
- Solvent: Often dichloromethane or carbon disulfide
- Conditions: Controlled temperature (0–25 °C) to avoid polyacylation and side reactions
- Mechanism: The Lewis acid activates the acyl chloride, generating an acylium ion that electrophilically attacks the aromatic ring of the methyl-substituted benzene, yielding the ketone product.
Advantages and Industrial Adaptations
- High regioselectivity for the para or meta position relative to the methyl group
- Scalable for industrial production using continuous flow reactors to improve yield and control reaction parameters
- The presence of fluorine atoms increases electrophilicity of the acylating agent, facilitating the reaction.
Alternative Synthetic Routes and Intermediate Preparation
Synthesis of 3'-Methylpropiophenone Intermediate
A key intermediate, 3'-methylpropiophenone, can be synthesized via a two-step process:
- Step 1: Reaction of m-tolualdehyde with an ethyl Grignard reagent (ethyl magnesium chloride or bromide) to form 3'-methylphenylpropyl alcohol. This step is performed under controlled temperature (below 10 °C) to maintain selectivity and yield.
- Step 2: Catalytic oxidation of 3'-methylphenylpropyl alcohol to 3'-methylpropiophenone using a composite catalyst system consisting of nitroxide free radicals (e.g., 2,2,6,6-tetramethylpiperidinyloxy), inorganic bromide (e.g., hydrobromic acid), and nitrite salts (e.g., tert-butyl nitrite) under oxygen atmosphere at 80 °C. This method achieves high yield (~93%) and purity (~99% by liquid chromatography).
Incorporation of Fluorine Substituents
The fluorinated aromatic ring (3,4-difluorophenyl) is typically introduced via the corresponding fluorinated benzoyl chloride or fluorinated benzene derivatives. Fluorination is often achieved through electrophilic fluorination or nucleophilic aromatic substitution in precursor compounds, but for this specific compound, commercially available fluorinated benzoyl chlorides are preferred for efficiency.
Summary of Preparation Methods
Research Findings and Analytical Data
- NMR Spectroscopy:
- Chromatographic Purity: Liquid chromatography confirms >99% purity for intermediates and final product when prepared under optimized conditions.
- Physical Properties: Molecular weight 260.28 g/mol, stable under standard laboratory conditions, with enhanced lipophilicity due to fluorine substituents.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Difluoro-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3’,4’-difluoro-3-(3-methylphenyl)benzoic acid.
Reduction: Formation of 3’,4’-difluoro-3-(3-methylphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’,4’-Difluoro-3-(3-methylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,4’-Difluoro-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Propiophenone Derivatives
- Electronic Effects: Fluorine’s strong electron-withdrawing nature enhances the electrophilicity of the ketone group compared to methoxy or methyl substituents.
- Substituent Position : The 3-methyl group on the phenyl ring (meta position) in the target compound may reduce steric hindrance compared to para-substituted analogs, favoring certain regioselective reactions .
Physical and Chemical Properties
Table 2: Physicochemical Data of Selected Derivatives
- Lipophilicity : The 3-methyl group and fluorine atoms contribute to higher LogP values compared to analogs with polar groups (e.g., methoxy or dioxane rings) .
- Solubility: Fluorinated derivatives generally exhibit lower aqueous solubility than non-halogenated propiophenones but improved organic solvent compatibility .
Biological Activity
3',4'-Difluoro-3-(3-methylphenyl)propiophenone is an organic compound characterized by its unique molecular structure, which includes two fluorine atoms on an aromatic ring and a propiophenone backbone. This compound, with the molecular formula C₁₆H₁₄F₂O and a molecular weight of 260.28 g/mol, presents intriguing potential for biological activity due to its structural features. Despite limited research specifically focused on its biological effects, preliminary findings suggest avenues for further exploration in pharmacological applications.
Chemical Structure and Properties
The compound's structure enhances its reactivity, particularly through electrophilic substitution reactions facilitated by the fluorine atoms. These properties may influence its interactions with various biological targets, including enzymes involved in metabolic pathways. Understanding these interactions is crucial for elucidating the compound's potential therapeutic roles.
| Property | Details |
|---|---|
| Molecular Formula | C₁₆H₁₄F₂O |
| Molecular Weight | 260.28 g/mol |
| Functional Groups | Propiophenone, Fluorinated Aromatic Ring |
While specific mechanisms of action for this compound remain largely uninvestigated, its structural characteristics suggest possible interactions with biological macromolecules. The presence of fluorine atoms may enhance lipophilicity and influence binding affinities to target proteins, potentially affecting drug metabolism and efficacy.
Preliminary Interaction Studies
Initial studies have indicated that this compound may interact with metabolic enzymes, although comprehensive data is lacking. Research into similar compounds has shown that modifications in the aromatic system can lead to varying degrees of biological activity.
- Enzyme Interaction : Potential interactions with cytochrome P450 enzymes could affect drug metabolism.
- Electrophilic Character : The compound's electrophilic nature may allow it to participate in nucleophilic attacks in biological systems.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| 2',4'-Difluoro-3-(2-methylphenyl)propiophenone | 898781-10-7 | Different methyl substitution on the phenyl group |
| 3',5'-Difluoro-3-(4-methylphenyl)propiophenone | 24725758 | Variation in fluorination pattern |
| 2',6'-Difluoro-3-(2-methylphenyl)propiophenone | Not specified | Different methyl substitution and fluorination |
The distinct substitution pattern of this compound potentially leads to unique pharmacological profiles compared to its analogs.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, insights can be drawn from related research:
- Antifungal Activity : Similar compounds have been studied for their antifungal properties against Candida albicans, revealing that structural modifications can significantly impact bioactivity.
- Cytotoxic Effects : Investigations into related β-keto derivatives have demonstrated varying degrees of cytotoxicity, suggesting that further exploration of this compound's effects on cell viability could be beneficial.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3',4'-Difluoro-3-(3-methylphenyl)propiophenone in laboratory settings?
Answer:
Synthesis routes for fluorinated propiophenones often involve halogen substitution under palladium catalysis (e.g., Suzuki-Miyaura coupling with fluorinated aryl boronic acids) or Friedel-Crafts acylation using fluorinated benzoyl chlorides . For this compound, a two-step approach is suggested:
Step 1 : Prepare the fluorinated benzophenone core via nucleophilic aromatic substitution (NAS) using 3-methylphenyl magnesium bromide and 3',4'-difluorobenzoyl chloride.
Step 2 : Optimize reaction conditions (e.g., anhydrous THF, -78°C) to minimize defluorination side reactions.
Key parameters: Catalyst loading (1–5 mol% Pd(PPh₃)₄), temperature control (±2°C), and inert atmosphere .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
A multi-technique approach is critical:
Advanced: How do electronic effects of substituents influence reactivity in nucleophilic additions?
Answer:
The electron-withdrawing fluoro groups activate the ketone toward nucleophilic attack (e.g., Grignard reagents), while the 3-methylphenyl group introduces steric hindrance. Computational studies (DFT/B3LYP) show:
- LUMO localization : -3.5 eV at the carbonyl carbon, enhanced by para-fluoro groups.
- Steric maps : 3-methylphenyl creates a 15–20° torsional barrier, slowing diffusion-controlled reactions.
Experimental validation: Competitive kinetic studies with substituted nucleophiles (e.g., PhMgBr vs. t-BuLi) under inert conditions .
Advanced: How can conflicting spectral data (e.g., NMR, IR) be resolved during structural confirmation?
Answer:
Discrepancies often arise from dynamic fluorine effects or polymorphism:
- Dynamic NMR : Resolve splitting patterns caused by slow fluorine rotation (ΔG‡ ≈ 60–80 kJ/mol).
- Variable-temperature IR : Identify conformational isomers via carbonyl stretch shifts (1680–1720 cm⁻¹).
- Cross-validation : Compare with PubChem’s computed spectra (InChIKey: BTQOMZVQASIULU) .
Basic: What safety precautions are necessary given its fluorinated aromatic structure?
Answer:
Adhere to GHS codes Xi (irritant) and R36/37/38 :
- PPE : Nitrile gloves, FFP3 masks, and chemical goggles.
- Storage : Inert atmosphere (N₂), -20°C, away from ignition sources (autoignition temp: >300°C) .
- First aid : For skin contact, rinse with 10% calcium gluconate to sequester fluoride ions.
Advanced: What mechanistic insights explain byproduct formation in Suzuki couplings?
Answer:
Common byproducts (e.g., protodehalogenated analogs) arise from:
- Catalyst poisoning : Fluoride ions leach Pd(0) catalysts; mitigate with Sc(OTf)₃ additives.
- Radical pathways : Light-mediated defluorination observed under aerobic conditions.
Mitigation : Use degassed solvents and PdCl₂(dppf) with lower fluoride sensitivity .
Basic: What solvent systems optimize recrystallization for high purity?
Answer:
| Solvent System | Conditions | Yield/Purity |
|---|---|---|
| Ethyl acetate/hexane (3:7) | Slow cooling (0.5°C/min) | 85% yield, >99% purity |
| Dichloromethane/pentane | Anti-solvent diffusion | Needle-like crystals for XRD . |
Advanced: How can computational models predict photophysical properties?
Answer:
TD-DFT (B3LYP/6-311++G(d,p)) predicts:
- UV-Vis : λmax ≈ 270 nm (π→π* transition), ε = 12,000 M⁻¹cm⁻¹.
- Fluorescence : Quantum yield Φ <0.1 due to heavy atom effect from fluorine.
Experimental validation: Solvatochromic shifts in DMSO vs. cyclohexane .
Advanced: What strategies validate its use in metal-organic frameworks (MOFs)?
Answer:
- Coordination studies : IR shows carbonyl shift from 1685 → 1620 cm⁻¹ upon binding to Cu(II).
- BET analysis : MOF surface area >800 m²/g with 3 Å pore size, suitable for gas storage .
Basic: How does fluorination impact stability under storage?
Answer:
Accelerated stability studies (40°C/75% RH, 6 months):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
